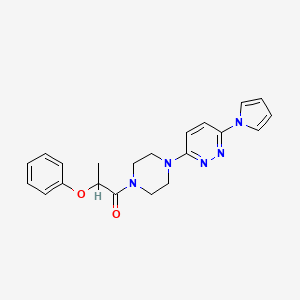![molecular formula C15H12ClF3N4OS B2497898 N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide CAS No. 338794-95-9](/img/structure/B2497898.png)
N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that include benzamides and pyridines with substitutions that could potentially affect their chemical behavior and applications. Such molecules are of interest in various fields, including medicinal chemistry, due to their diverse biological activities and chemical properties.
Synthesis Analysis
Synthesis of complex molecules like the one often involves multi-step chemical reactions that include the formation of amide bonds, introduction of the trifluoromethyl group, and construction of the pyridine ring. A similar synthesis pathway is outlined in the literature for related compounds, where key steps involve halogenation, amide bond formation, and the introduction of substituents to achieve the desired molecular architecture (Allan et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds typically features a complex arrangement of rings and substituents, which influences their chemical reactivity and interaction with biological molecules. X-ray crystallography and spectroscopic methods like NMR and IR are essential tools for elucidating these structures, providing detailed insights into the arrangement of atoms within the molecule and the configuration of its functional groups (Mocilac et al., 2018).
Chemical Reactions and Properties
The presence of functional groups such as the amide, chloro, and trifluoromethyl groups significantly influences the chemical reactivity of the molecule. These groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions, which are critical for further chemical modifications and the molecule's interaction with biological systems (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are influenced by the molecular structure. The presence of the trifluoromethyl group, in particular, can affect the molecule's lipophilicity, which is a critical factor in its pharmacokinetic behavior. Studies on similar compounds have employed techniques like crystallography to understand the impact of structural features on physical properties (Manessi‐Zoupa et al., 1994).
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability, are central to understanding the compound's behavior in chemical and biological systems. The electronic effects of substituents like the trifluoromethyl group and the structural configuration of the molecule play significant roles in determining these properties. Studies have explored the reactivity of similar compounds, providing a basis for predicting the behavior of the compound (Adhami et al., 2014).
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide, also known as the fungicide fluazinam, exhibits a dihedral angle between the pyridine and benzene ring planes, forming part of its chemical structure. In the crystal, hydrogen bonds, Cl⋯π, and N—O⋯π interactions link the molecules into chains and a three-dimensional network, contributing to its unique chemical properties (Jeon, Kim, Lee, & Kim, 2013).
Chemical Synthesis and Transformations
The compound has been involved in various chemical syntheses and transformations. For instance, its derivatives have been synthesized through different chemical reactions, including cyanation, chlorination, and nitration of related pyridine compounds, demonstrating its versatility in organic chemistry (Shiotani & Taniguchi, 1996). Additionally, its use in the synthesis of radioligands for biological evaluations shows its potential in medicinal chemistry (Gao et al., 2018).
Biological Evaluation and Potential Applications
The compound has been used in the synthesis of various derivatives for biological evaluation. For example, studies on Schiff's bases and azetidinones derived from this compound have shown potential antidepressant and nootropic activities, suggesting its utility in the development of central nervous system (CNS) active agents (Thomas et al., 2016). Furthermore, its involvement in the synthesis of glycine transporter inhibitors indicates its relevance in addressing neurological disorders (Yamamoto et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide, also known as 1-benzoyl-3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}thiourea, is thought to be spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, the spectrin-like proteins, causing changes in the cytoskeleton of oomycetes .
Result of Action
The molecular and cellular effects of this compound’s action include affecting the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Eigenschaften
IUPAC Name |
N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4OS/c1-23(12-11(16)7-10(8-20-12)15(17,18)19)22-14(25)21-13(24)9-5-3-2-4-6-9/h2-8H,1H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAWNYFEDLVFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

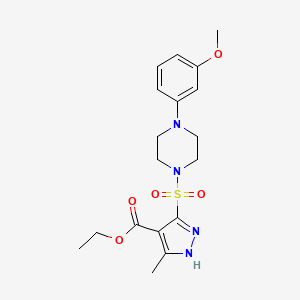
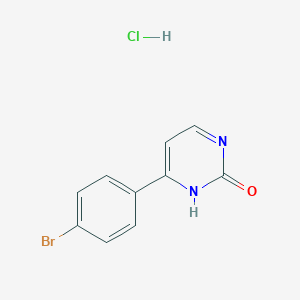
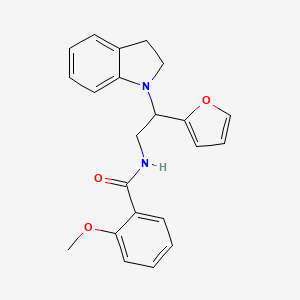
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)
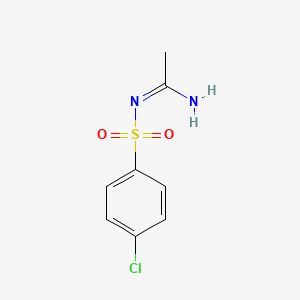
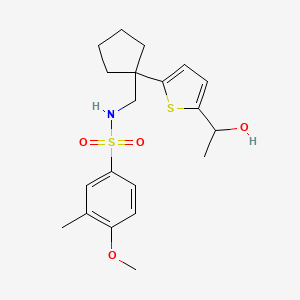
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)
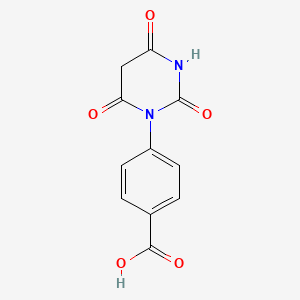
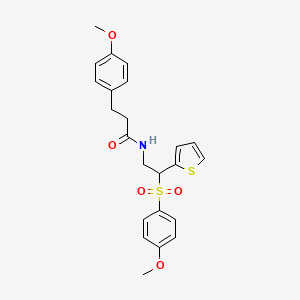
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)
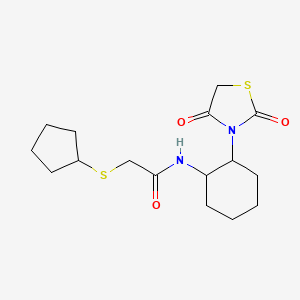
![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)
